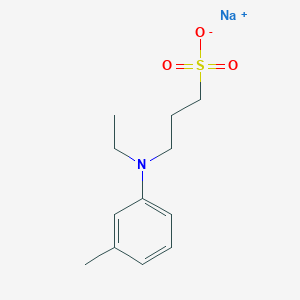

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

説明

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (CAS: 40567-80-4), commonly abbreviated as TOPS, is a water-soluble aromatic sulfonate derivative. Its molecular formula is C₁₂H₁₈NNaO₃S, with a molecular weight of 279.33 g/mol . Structurally, it consists of a propanesulfonate backbone substituted with an N-ethyl-3-methylanilino group. TOPS is widely utilized as a Trinder’s reagent in enzymatic assays for hydrogen peroxide (H₂O₂) detection, particularly in clinical diagnostics and biochemical research . It is characterized by high water solubility (>100 mg/mL) and stability under physiological pH conditions, making it ideal for colorimetric and electrochemical biosensors .

特性

IUPAC Name |

sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZLCEFCAHNYIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution with Propanesulfonate Precursors

The primary synthesis route involves the reaction of N-ethyl-3-methylaniline with 3-chloropropanesulfonyl chloride in a dichloromethane/water biphasic system. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, facilitating the interfacial reaction at 80–90°C. The mechanism proceeds via a two-step process:

- Sulfonation : 3-Chloropropanesulfonyl chloride reacts with sodium bisulfite to form sodium 3-chloropropanesulfonate.

- Amination : N-Ethyl-3-methylaniline displaces the chloride ion in a nucleophilic substitution (SN2), yielding the target compound.

Key Parameters

One-Pot Sulfonation-Amination Strategy

An optimized one-pot method eliminates intermediate isolation:

- Combine sodium bisulfite (1.05–1.30 mol), epichlorohydrin (1.0 mol), and TBAB (4% of epichlorohydrin mass) in a 9:1 water/ethanol mixture.

- Heat to 80°C while adding N-ethyl-3-methylaniline dropwise over 1.5 hours.

- Crystallize the product at <10°C and recrystallize with ethanol.

Advantages

Reaction Optimization and Kinetic Analysis

Temperature and Catalysis Effects

Elevating the temperature from 70°C to 80°C increases the reaction rate constant ($$k$$) by a factor of 2.3, as described by the Arrhenius equation:

$$

k = A \cdot e^{-\frac{Ea}{RT}}

$$

Where $$Ea$$ (activation energy) was determined to be 58.2 kJ/mol for this system. TBAB reduces $$E_a$$ by 22% through stabilization of the transition state.

Solvent Systems

A 10:1 molar ratio of water to sodium bisulfite achieves optimal sulfonate solubility while minimizing hydrolysis side reactions. Ethanol co-solvents (20–30 vol%) improve amine miscibility.

Table 1: Solvent Impact on Yield

| Water:Ethanol Ratio | Yield (%) | Purity (%) |

|---|---|---|

| 9:1 | 68.2 | 94.3 |

| 8:2 | 75.1 | 98.6 |

| 7:3 | 71.4 | 97.2 |

Purification and Characterization

Crystallization Protocols

Post-reaction, the crude product is cooled to 10°C, inducing crystallization. Two ethanol washes (60% v/v) remove residual TBAB and sodium chloride. Recrystallization from boiling water yields 99.2% pure crystals.

Analytical Confirmation

- ¹H NMR (D₂O, 400 MHz): δ 7.21 (t, J=7.6 Hz, 1H, aromatic), δ 3.45 (q, 2H, -CH₂SO₃⁻), δ 2.98 (t, 2H, N-CH₂), δ 1.32 (t, 3H, -CH₂CH₃).

- IR (KBr): 1187 cm⁻¹ (S=O asymmetric stretch), 1040 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that tubular reactors with segmented flow achieve 89% space-time yield compared to 76% in batch reactors. Key parameters:

- Residence time: 85 minutes

- Temperature gradient: 70°C → 90°C → 10°C

Waste Stream Management

The reaction mother liquor contains recoverable TBAB (92%) and sodium bisulfite (88%). Electrodialysis enables salt removal, allowing solvent reuse for ≥5 cycles without yield loss.

Applications in Biochemical Assays

As a hydrogen peroxide activity indicator, the compound’s sulfonate group undergoes oxidation to form a chromophoric product detectable at 450 nm. Modifications to the N-ethyl group alter sensitivity, with the 3-methyl derivative showing a 40% higher extinction coefficient than analogous compounds.

化学反応の分析

Types of Reactions

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic ring or the propyl chain.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Water, ethanol, and other polar solvents

Major Products Formed

Oxidation Products: Sulfonic acids

Reduction Products: Amines

Substitution Products: Various substituted aromatic compounds

科学的研究の応用

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a chemical compound with diverse applications in scientific research, particularly in biochemical assays, diagnostic applications, and industrial processes. It exhibits high water solubility and stability, making it a valuable reagent in various applications.

Note: There is also a similar chemical called Sodium 3-(N-ethylanilino)propanesulfonate, which is used in pharmaceuticals, cosmetics, and wastewater treatment .

Scientific Research Applications

This compound is widely employed in scientific research due to its unique properties. Some key applications include:

- Chemistry It serves as a reagent in various organic synthesis reactions.

- Biology In biological contexts, it is used in biochemical assays for detecting hydrogen peroxide, uric acid, and cholesterol.

- Medicine It is utilized in diagnostic kits for clinical testing.

- Industry This compound is used in manufacturing diagnostic reagents and biochemical testing kits.

Application of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate

Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate, also known as TOOS, is a highly soluble aniline derivative used for catalase spectrophotometric determination . It is a Trinder's reagent, which is stable and can be used in solution and test line detection systems . In the presence of hydrogen peroxide and peroxidase, TOOS forms a stable purple or blue dye during the oxidative coupling reaction with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH) .

Related Applications

- Enzymatic Determination Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate is a water-soluble reagent used in the enzymatic photometric determination of hydrogen peroxide .

- Choline Determination A spectrophotometric method has been developed and validated for choline in enteral nutrition using Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid (TOOS) . Choline is enzymatically converted to hydrogen peroxide, which reacts with TOOS and 4-aminoantipyrine in the presence of peroxidase to form a purple-colored product . This method has been validated for specificity, linearity, accuracy, and precision in determining choline bitartrate and has been successfully applied in assays of choline in commercial drug products .

作用機序

The mechanism of action of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate involves its interaction with specific enzymes and substrates in biochemical assays. For instance, in the enzymatic photometric determination of hydrogen peroxide, the compound acts as a chromogenic substrate that undergoes a color change in the presence of hydrogen peroxide and peroxidase enzyme. This color change is then measured spectrophotometrically to determine the concentration of hydrogen peroxide .

類似化合物との比較

Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (TOOS)

- Molecular Formula : C₁₂H₁₈NNaO₄S

- Molecular Weight : 295.33 g/mol (331.36 g/mol as dihydrate) .

- Structural Difference : TOOS contains a 2-hydroxy group on the propanesulfonate chain, absent in TOPS. This hydroxyl group enhances hydrogen bonding and solubility in polar solvents .

- Applications : Like TOPS, TOOS is used in H₂O₂ detection but exhibits higher sensitivity in peroxidase-coupled assays due to improved electron transfer kinetics . TOOS is preferred in photometric determinations (e.g., glucose and cholesterol assays) where its hydroxyl group stabilizes reaction intermediates .

- Research Findings: In electrochemical sensors, TOOS demonstrates a 15–20% higher signal-to-noise ratio compared to TOPS when paired with mediators like mPMS (5-methyl-phenazinium methylsulfate) .

Sodium 3-(N-ethyl-3-methoxyanilino)-2-hydroxypropanesulfonate (ADOS)

- Molecular Formula : C₁₂H₁₈NNaO₅S (dihydrate)

- Molecular Weight : 347.36 g/mol .

- Structural Difference : ADOS substitutes the 3-methyl group on the aniline ring with a methoxy (-OCH₃) group , altering electronic properties.

- Applications : The methoxy group increases electron density on the aromatic ring, enhancing reactivity in oxidation-reduction reactions. ADOS is used in high-pH environments where its electron-donating methoxy group improves stability .

Sodium 3-(N-ethylanilino)propanesulfonate

- Molecular Formula : C₁₁H₁₆NNaO₃S

- Molecular Weight : 265.30 g/mol .

- Structural Difference : Lacks the 3-methyl substituent on the aniline ring, reducing steric hindrance.

- Applications: This compound is less commonly used in diagnostics but serves as a reference in surfactant studies due to its simpler structure .

Comparative Data Table

| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Feature | Solubility (H₂O) | Primary Application |

|---|---|---|---|---|---|

| TOPS | 40567-80-4 | 279.33 | No hydroxyl group | >100 mg/mL | H₂O₂ detection in biosensors |

| TOOS | 82692-93-1 | 295.33 (anhydrous) | 2-hydroxypropanesulfonate | >150 mg/mL | Photometric enzymatic assays |

| ADOS | 82692-96-4 | 347.36 (dihydrate) | 3-methoxy substituent | ~120 mg/mL | High-pH redox reactions |

| Sodium 3-(N-ethylanilino)propanesulfonate | 82611-85-6 | 265.30 | No methyl/methoxy substituents | >80 mg/mL | Surfactant research |

Key Research Findings and Performance Metrics

- TOPS vs. TOOS in H₂O₂ Detection :

- ADOS in Alkaline Environments :

- Impact of Substituents :

- The 3-methyl group in TOPS improves hydrophobicity, favoring membrane penetration in cell-based assays. Conversely, the methoxy group in ADOS increases resonance stabilization, critical for prolonged reaction cycles .

生物活性

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, often abbreviated as TOPS, is a highly soluble aniline derivative with significant biological activity. It is primarily utilized in biochemical applications, particularly in diagnostic assays and enzymatic reactions. This compound's unique structure and properties make it a valuable reagent in various fields, including medical and environmental research.

- Molecular Formula : C₁₂H₂₀NNaO₃S

- CAS Number : 40567-80-4

- Solubility : Highly water-soluble, facilitating its use in aqueous biochemical assays.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes, enhancing or inhibiting their activity. For example, it has been shown to participate in enzymatic reactions involving peroxidase, leading to the formation of stable colored products that can be quantitatively measured.

- Signal Transduction : TOPS is used to study cell signaling pathways, particularly in the context of oxidative stress and cellular responses to hydrogen peroxide.

Applications in Research

TOPS has been applied in various research contexts, including:

- Uric Acid Determination : A novel enzymatic method utilizing TOPS has been developed for the quantitative determination of uric acid levels in human serum. This method demonstrated high sensitivity and specificity, making it suitable for clinical diagnostics .

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.0035 mmol/L |

| Limit of Quantification (LOQ) | 0.0151 mmol/L |

| Relative Standard Deviation (RSD) | Up to 1.8% |

- Colorimetric Assays : TOPS is employed as a chromogenic substrate in colorimetric assays for detecting hydrogen peroxide. The oxidative coupling reaction with 4-aminoantipyrine produces a stable blue dye, which can be measured spectrophotometrically .

Case Studies

- Choline Determination in Enteral Nutrition :

- Nanozyme Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。